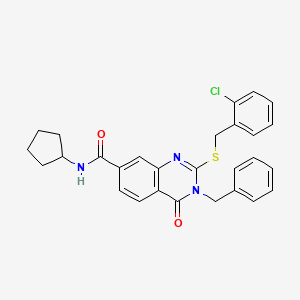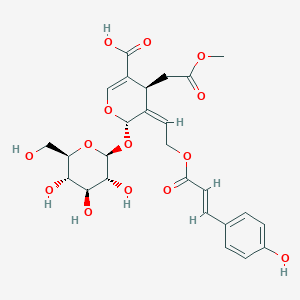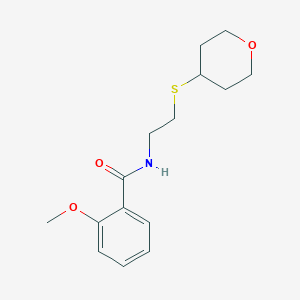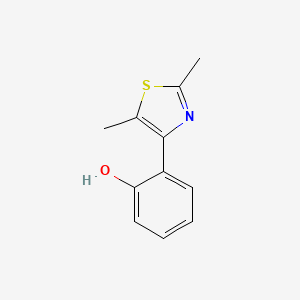
1-(4-Methoxybenzoyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiosemicarbazide derivatives, which may include 1-(4-Methoxybenzoyl)thiosemicarbazide, have been synthesized for various studies. For instance, a study synthesized a series of thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives . Another study mentioned the synthesis of a 1,2,4-triazole-3-thione derivative from a related compound .科学的研究の応用
1. Synthesis and Biological Activity
Thiosemicarbazides, like 1-(4-Methoxybenzoyl)thiosemicarbazide, have been utilized in synthesizing various biologically active compounds. For instance, studies have demonstrated the successful preparation of compounds with significant antimicrobial and antitubercular activities, as well as anticancer properties. One study details the synthesis of thiadiazoles and imidazolinones from thiosemicarbazide derivatives, highlighting their multiple biological activities (Hirpara et al., 2003).
2. Antimicrobial Properties
Another research area explores the antimicrobial potential of thiosemicarbazide derivatives. A study synthesizing various 1,4-disubstituted thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole compounds from 3-hydroxy-2-naphthoic acid hydrazide reported significant antibacterial and antifungal activity (Dogan et al., 1998).
3. Structural Characterization
The structural characterization of thiosemicarbazide derivatives is also a key area of research. For example, a study focused on synthesizing and characterizing N-naphthoacetyl-N'-o-methoxybenzoyl thiosemicarbazide, confirming its structure through various spectral methods (Lin, 2007).
4. Synthesis of Heterocyclic Compounds
Thiosemicarbazide derivatives are instrumental in the synthesis of heterocyclic compounds. A study highlights the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles with potential biological activity, using thiosemicarbazide derivatives as starting materials (Hovsepyan et al., 2014).
5. Metal Complex Formation
Research also includes the formation of metal complexes with thiosemicarbazide derivatives. A study reported the synthesis and structural characterization of manganese(II) and zinc(II) complexes of 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide, indicating their potential applications in coordination chemistry and material science (Singh et al., 2014).
6. Tuberculostatic Activity
Thiosemicarbazide derivatives have also been studied for their tuberculostatic activity. A study focused on optimizing the synthesis of new thiosemicarbazide derivatives and testing their activity against Mycobacterium tuberculosis (Popovici et al., 2021).
7. Enzyme Inhibition Studies
Thiosemicarbazide derivatives have been investigated for their potential in enzyme inhibition. A study synthesized various 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities and suggesting their potential as enzyme inhibitors (Noolvi et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(4-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-6(3-5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFJSXJWQANHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)thiosemicarbazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)




![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2841088.png)

![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)
![2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2841091.png)
![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)